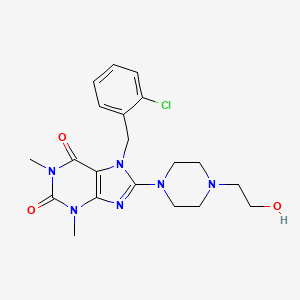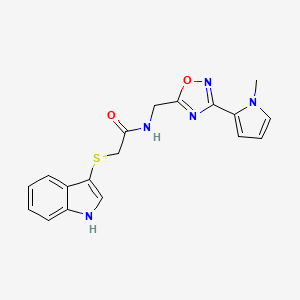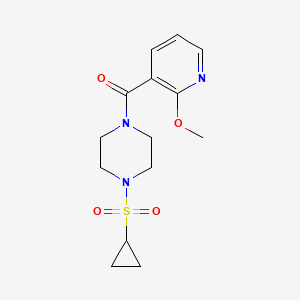
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new treatments for various neurological disorders.
Mécanisme D'action
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. This receptor plays a key role in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide binds to the receptor and activates it, leading to the influx of calcium ions into the cell and the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has also been shown to have anti-inflammatory and analgesic properties, which may make it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide is its high affinity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide is its relatively low potency, which may make it less effective in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide. One possible direction is the development of more potent analogs of this compound, which may be more effective in certain experimental settings. Another potential direction is the investigation of the neuroprotective effects of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the potential use of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide in the treatment of various inflammatory and pain-related disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 2-(dimethylamino)ethylamine, followed by the addition of furan-2-carboxaldehyde. The resulting product is then purified using column chromatography to obtain N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide in its pure form.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes in the brain. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-19(2)13(14-9-6-10-23-14)11-18-17(20)12-7-5-8-15(21-3)16(12)22-4/h5-10,13H,11H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQONBZKZRDELS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,3-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)


![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)